molecular formula C6H11Na2O9P B12505564 Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate

Cat. No.: B12505564
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-UHFFFAOYSA-L
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Description

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a phosphate group attached to a sugar moiety, specifically a hexose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate typically involves the phosphorylation of the corresponding sugar derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired phosphate ester. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and sodium hydroxide (NaOH). The reaction is usually conducted in an aqueous medium at a specific pH to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reagents, is essential to achieve high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biological processes. The compound may also act as a substrate for enzymes involved in metabolic pathways, influencing cellular functions and signaling .

Comparison with Similar Compounds

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate can be compared with other similar compounds, such as:

    Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL sulfate: Similar in structure but contains a sulfate group instead of a phosphate group.

    Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL nitrate: Contains a nitrate group in place of the phosphate group.

    Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL acetate: Features an acetate group instead of a phosphate group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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